Ethyl 2-amino-5-bromo-4-fluorobenzoate
Description
Ethyl 2-amino-5-bromo-4-fluorobenzoate is a substituted benzoate ester characterized by an amino group at position 2, bromine at position 5, and fluorine at position 4 of the aromatic ring. The ethyl ester moiety enhances the compound’s lipophilicity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromo-4-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
CBYDONDEWGFQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-bromo-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-5-bromo-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Ethyl 2-amino-5-bromo-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-bromo-4-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-amino-5-bromo-4-fluorobenzoate
- Structural Difference : Methyl ester group replaces the ethyl ester.
- Synthetic Utility : Used as a precursor in the synthesis of compound 7O (a STING agonist), undergoing oxidation and subsequent reactions with tributylvinyltin and Pd/C hydrogenation .
- Physicochemical Properties : Predicted collision cross-section (CCS) values for its adducts range from 143.4–148.4 Ų (Table 1), which may differ slightly from the ethyl analog due to reduced steric bulk .
Ethyl 5-bromo-2-chloro-4-fluorobenzoate
- Structural Difference: Chloro substituent replaces the amino group at position 2.
- Physicochemical Properties :
- Reactivity: The electron-withdrawing chlorine atom may reduce nucleophilic substitution activity compared to the amino group in the target compound.
3-Bromo-5-fluoro-4-iodoaniline
- Structural Difference : Iodo substituent at position 4 and absence of an ester group.
- Applications : Used in medicinal chemistry for halogen bonding in drug-receptor interactions. The iodo group increases molecular weight (vs. bromine) and polarizability, which may alter pharmacokinetics .
Data Tables
Table 1: Comparison of Key Properties
*Estimated based on structural analogs.
Research Findings and Limitations
- Synthetic Pathways: this compound is hypothesized to follow similar reaction pathways to its methyl analog, such as oxidation and coupling reactions, though steric effects from the ethyl group may slow kinetics .
- Data Gaps: No direct literature exists on the target compound’s CCS, solubility, or biological activity. Predictions are extrapolated from methyl analogs .
- Comparative Insights: Amino vs. Chloro: The amino group enhances electrophilic aromatic substitution reactivity, while chloro substituents favor SNAr reactions under harsher conditions. Ethyl vs. Methyl Esters: Ethyl esters typically exhibit higher lipophilicity, which may improve membrane permeability in drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
